1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The molecule has a molecular formula of C20H17ClF3N3O and an average mass of 407.817 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring attached to a pyridine ring via a carboxamide linkage. The pyridine ring carries a trifluoromethyl group and a chlorine atom, while the pyrrole ring is substituted with an isopropylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, TFMP derivatives are known to exhibit unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .Scientific Research Applications
Antitubercular Activity
Compounds with modifications of isoniazid structures and derivatives like 2-isonicotinoylhydrazinecarboxamide have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These compounds highlight the potential of halogenated and fluorinated pyridinyl derivatives in the development of new antitubercular agents (Asif, 2014).
CNS Acting Drugs
Research has identified various functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, as potential leads for the synthesis of central nervous system (CNS) acting drugs. This research underlines the relevance of compounds with complex heterocyclic structures in medicinal chemistry for the development of therapies targeting CNS disorders (Saganuwan, 2017).
Environmental Degradation Studies
Studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and biodegradability of substances with perfluoroalkyl moieties, similar to the trifluoromethyl group in the chemical of interest. These studies are crucial for understanding the environmental impact and persistence of such chemicals (Liu & Mejia Avendaño, 2013).
Pharmacological Research
The pharmacological profiling of compounds with pyrrolidine-1-carboxamide derivatives, such as phenylpiracetam and its methyl derivative, demonstrates the potential of these structures in enhancing cognitive functions and treating neurological disorders. This indicates the broader applicability of pyrrolidine derivatives in pharmacology (Veinberg et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O/c1-12(2)13-5-7-15(8-6-13)26-19(28)17-4-3-9-27(17)18-16(21)10-14(11-25-18)20(22,23)24/h3-12H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQVRDONGNFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.